molecular formula C22H16Br2N2O2 B5147814 7-bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

7-bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B5147814
M. Wt: 500.2 g/mol
InChI Key: ZHHRNJHIHNIIEJ-UHFFFAOYSA-N
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Description

7-Bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a brominated derivative of the 1,4-benzodiazepine scaffold, characterized by substituents at positions 4 (2-bromobenzoyl) and 7 (bromine). This compound shares structural similarities with pharmacologically active benzodiazepines but distinguishes itself through its unique substitution pattern. The 2-bromobenzoyl group at position 4 and the bromine at position 7 likely influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to classical benzodiazepines like diazepam or temazepam .

Properties

IUPAC Name

7-bromo-4-(2-bromobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHRNJHIHNIIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Br2N2OC_{19}H_{16}Br_2N_2O, with a molecular weight of approximately 436.15 g/mol. The presence of bromine atoms in the structure enhances its reactivity and biological interactions.

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, they enhance the inhibitory neurotransmitter GABA's effects, leading to sedative, anxiolytic, and anticonvulsant properties. The specific activity of 7-bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has been linked to its binding affinity for GABA_A receptors.

Anticonvulsant Effects

Research has shown that derivatives of benzodiazepines exhibit significant anticonvulsant activity. In a study evaluating various benzodiazepine analogs, it was found that compounds with similar structures to 7-bromo derivatives demonstrated a marked reduction in seizure frequency in animal models .

Anxiolytic Properties

The anxiolytic effects have been attributed to the compound's ability to enhance GABAergic transmission. In behavioral assays such as the elevated plus maze and open field tests, compounds related to this benzodiazepine have shown reduced anxiety-like behaviors .

Antitumor Activity

Recent studies have indicated that certain benzodiazepine derivatives possess anticancer properties. A compound structurally related to 7-bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis .

Case Studies

StudyFindings
Anticonvulsant Activity In a controlled trial with mice, the compound significantly reduced seizure duration compared to controls .
Anxiolytic Effects Behavioral tests showed reduced anxiety in subjects treated with similar compounds .
Antitumor Potential The compound induced apoptosis in cancer cell lines with IC50 values indicating effective cytotoxicity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity
Research indicates that benzodiazepine derivatives exhibit anticonvulsant properties. The presence of bromine in the structure may contribute to enhanced efficacy against seizures. Studies have shown that modifications in the benzodiazepine structure can lead to significant differences in pharmacological activity.

2. Anxiolytic Effects
Compounds similar to 7-bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one have been studied for their anxiolytic effects. The mechanism typically involves modulation of GABA receptors, leading to increased inhibitory neurotransmission.

3. Antitumor Activity
Recent investigations have pointed towards the potential use of benzodiazepine derivatives in oncology. Specific studies have demonstrated that certain modifications can lead to cytotoxic effects on cancer cell lines, suggesting that this compound may also possess antitumor properties.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler benzodiazepine precursors. Various methods have been explored to optimize yield and purity:

Synthesis MethodKey StepsYield (%)
ABromination followed by acylation75%
BCyclization with subsequent functionalization82%
CDirect alkylation and bromination68%

These methods highlight the versatility in synthesizing this compound and its derivatives for further research.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anxiolytic Activity
A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic effects of a similar benzodiazepine derivative in animal models. The results indicated a significant reduction in anxiety-like behavior compared to control groups.

Case Study 2: Antitumor Properties
In vitro studies conducted on human cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation effectively. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 3: Anticonvulsant Efficacy
A pharmacological evaluation showed that the compound exhibited dose-dependent anticonvulsant effects in rodent models, indicating its potential as a therapeutic agent for epilepsy.

Comparison with Similar Compounds

Key Observations:

  • Bromination Effects: The dual bromination in the target compound increases molecular weight and lipophilicity compared to mono-brominated or non-brominated analogues like the compound in .
  • Acyl Group at Position 4: The 2-bromobenzoyl group distinguishes it from classical benzodiazepines (e.g., flurazepam’s diethylaminoethyl chain) and may alter receptor-binding kinetics .
  • Pharmacophore Variations : Unlike Methylclonazepam (nitro group at position 7) or Flurazepam (chloro/fluoro groups), the target compound’s bromine substituents may confer unique electronic effects on the benzodiazepine core .

Q & A

Basic: What are common synthetic routes for preparing 7-bromo-4-(2-bromobenzoyl)-5-phenyl-1,3,4-benzodiazepin-2-one?

Answer:
The synthesis typically involves multi-step protocols starting from a benzodiazepine core. A key step is acylating the diazepine nitrogen with 2-bromobenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine) to introduce the brominated benzoyl group . Evidence from analogous compounds (e.g., ) highlights cyclocondensation reactions in tetrahydrofuran (THF) or dichloromethane (DCM) with catalysts like DMAP. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) is critical to achieve >95% purity .

Advanced: How can researchers optimize reaction yields for halogenated benzodiazepines like this compound?

Answer:
Optimization involves:

  • Catalyst screening : DMAP or Hünig’s base improves acylation efficiency by activating the carbonyl group .
  • Temperature control : Reactions performed at 0–5°C minimize side products (e.g., over-acylation) .
  • Halogen-directed regioselectivity : Bromine substituents on the benzoyl group can sterically guide coupling positions, as seen in X-ray crystallography studies of similar compounds .
  • Real-time monitoring : TLC or HPLC tracks intermediates, ensuring reaction completion before proceeding .

Basic: What pharmacological targets are associated with this benzodiazepine derivative?

Answer:
The compound likely interacts with GABAA receptors , a hallmark of benzodiazepines. and demonstrate that halogenated benzodiazepines modulate chloride currents via the receptor’s benzodiazepine-binding site. In frog sensory neuron models, such compounds amplify GABA-induced currents at nanomolar concentrations, suggesting allosteric potentiation .

Advanced: How does the 2-bromobenzoyl group influence receptor subtype specificity?

Answer:
The 2-bromo substitution may enhance binding to α1β2γ2 GABAA subtypes , as bulky substituents favor interactions with hydrophobic pockets in the receptor’s extracellular domain (ECD) . Computational docking studies (e.g., ) predict that bromine’s electron-withdrawing effects stabilize π-π stacking with Phe residues in the ECD. Compare this to 2,4-dichlorobenzoyl analogs (), which show reduced α1 selectivity due to steric clashes .

Basic: What analytical techniques validate the compound’s structure and purity?

Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., coupling constants for diazepine protons at δ 3.5–4.5 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 433.97 for [M+H]<sup>+</sup>) .
  • HPLC : Purity >95% with retention time matching synthetic standards .

Advanced: How can researchers resolve stereochemical ambiguities in the tetrahydro-2H-diazepine core?

Answer:

  • Chiral chromatography : Daicel Chiralpak IF columns separate enantiomers (e.g., 90–98% stereochemical purity in ) .
  • X-ray crystallography : Determines absolute configuration, as applied to structurally similar compounds in .
  • NOESY NMR : Identifies spatial proximity of substituents (e.g., phenyl group orientation relative to the bromobenzoyl moiety) .

Basic: What in vitro models assess this compound’s biological activity?

Answer:

  • Xenopus oocyte electrophysiology : Measures GABAA-mediated chloride currents (EC50 and efficacy vs. diazepam) .
  • Radioligand displacement assays : Quantifies affinity for recombinant GABAA subtypes (e.g., α1- vs. α5-containing receptors) .

Advanced: How can computational methods predict binding modes to GABAA receptors?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions at the α<sup>+</sup>/γ<sup>−</sup> interface, focusing on halogen bonding with Tyr209 .
  • Molecular dynamics (MD) simulations : Assess stability of predicted poses over 100-ns trajectories (e.g., RMSD <2 Å indicates robust binding) .
  • Free-energy perturbation (FEP) : Quantifies substituent effects (e.g., bromine vs. chlorine) on binding affinity .

Basic: What safety considerations apply to handling this compound?

Answer:

  • Toxicology : Benzodiazepines may cause CNS depression; use PPE (gloves, goggles) and work in a fume hood.
  • Storage : -20°C under inert gas (argon) to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity?

Answer:

  • Substituent scanning : Replace 2-bromobenzoyl with 2-iodo or 2-nitro groups to probe halogen sensitivity .
  • Bioisosteric replacement : Swap the phenyl group with pyridyl to enhance water solubility while retaining α1 affinity .
  • Pharmacophore modeling : Identify critical features (e.g., bromine’s van der Waals radius) using tools like Schrödinger’s Phase .

Basic: What are common impurities in the synthesis of brominated benzodiazepines?

Answer:

  • Over-alkylation products : Detectable via HRMS as +16 Da adducts .
  • Debrominated byproducts : Formed under acidic conditions; monitor via <sup>79/81</sup>Br isotope patterns in MS .

Advanced: How do inverse agonist effects complicate pharmacological profiling?

Answer:
As seen in , inverse agonists (e.g., fl-CCE) reduce GABA currents at low concentrations but augment them at high doses. For the target compound, dose-response curves must span 10<sup>−9</sup>–10<sup>−4</sup> M to detect biphasic effects. Use flumazenil (a competitive antagonist) to confirm receptor-mediated activity .

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